2,2-Diiodopropane

Catalog No.
S1520649
CAS No.
630-13-7
M.F
C3H6I2
M. Wt
295.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Diiodopropane

CAS Number

630-13-7

Product Name

2,2-Diiodopropane

IUPAC Name

2,2-diiodopropane

Molecular Formula

C3H6I2

Molecular Weight

295.89 g/mol

InChI

InChI=1S/C3H6I2/c1-3(2,4)5/h1-2H3

InChI Key

AZUCPFMKPGFGTB-UHFFFAOYSA-N

SMILES

CC(C)(I)I

Canonical SMILES

CC(C)(I)I

2,2-Diiodopropane is an organic compound with the molecular formula C₃H₆I₂. It features a propane backbone with two iodine atoms attached to the second carbon atom. This compound is a colorless liquid at room temperature and has a distinctive odor. It is primarily utilized in organic synthesis and as a reagent in various

There is no current information available on the specific mechanism of action of 2,2-diiodopropane in any biological or chemical systems.

  • Moderate Toxicity: Organic iodides can be harmful upon ingestion, inhalation, or skin contact [].
  • Potential for Skin and Eye Irritation: Organic iodides can irritate the skin and eyes upon contact [].

Synthesis and Characterization:

Propane, 2,2-diiodo- (also known as 2,2-diiodopropane) is a research chemical studied for its unique properties and potential applications. One area of research focuses on its synthesis and characterization. Scientists have developed various methods for synthesizing this compound, and they use different techniques to characterize its structure and properties. These techniques include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [].

Crystallography:

Another area of research explores the crystal structure of Propane, 2,2-diiodo-. Researchers use X-ray crystallography to determine the arrangement of atoms within the crystal lattice. This information helps them understand the interactions between molecules and the factors influencing the material's properties.

Potential Applications:

Propane, 2,2-diiodo- is still under investigation, and its potential applications are being explored in various fields. Some potential areas of research include:

  • Material science: As a precursor for the development of new materials with specific properties, such as organic semiconductors or luminescent materials.
  • Organic chemistry: As a building block for the synthesis of more complex molecules with desired functionalities.
, particularly due to the presence of iodine atoms, which can be substituted or eliminated under certain conditions:

  • Hydrolysis: In the presence of water and an acid, 2,2-diiodopropane can hydrolyze to produce propan-2-ol and hydroiodic acid.
  • Nucleophilic Substitution: The iodine atoms can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of alcohols or amines respectively.
  • Elimination Reactions: Under basic conditions, 2,2-diiodopropane can undergo elimination reactions to form alkenes.
  • Addition Reactions: It can react with metals like zinc to form organometallic compounds, which are useful intermediates in organic synthesis .

The synthesis of 2,2-diiodopropane typically involves the following methods:

  • Halogenation of Propane: The most common method is the direct halogenation of propane using iodine. This reaction usually requires UV light or heat to initiate the radical mechanism.
  • Reaction with Alcohols: Another method involves reacting an alcohol (such as isopropanol) with iodine in the presence of a reducing agent like phosphorus triiodide or thionyl chloride. This method allows for better control over the reaction conditions and yields higher purity products .

Interaction studies involving 2,2-diiodopropane mainly focus on its reactivity with nucleophiles and electrophiles. These studies help understand how this compound can participate in various chemical transformations. For instance:

  • Reactivity with Nucleophiles: It has been shown to react with hydroxide ions to yield propan-2-ol.
  • Metal Interactions: Studies have also explored its interactions with metals such as zinc and magnesium to form organometallic species that are useful in further synthetic applications .

Several compounds share structural similarities with 2,2-diiodopropane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,2-DiiodopropaneC₃H₆I₂Iodine atoms on adjacent carbons; used in different reactions
1-Bromo-2-propanolC₃H₇BrContains bromine instead of iodine; more reactive due to lower bond strength
1-Chloro-2-propanolC₃H₇ClContains chlorine; often used in substitution reactions due to its reactivity
IodomethaneCH₃IA simpler halogenated compound; used as a methylating agent

Uniqueness of 2,2-Diiodopropane

What sets 2,2-diiodopropane apart from these similar compounds is its specific structure that allows for unique reactivity patterns. The presence of two iodine atoms on the same carbon creates opportunities for distinct nucleophilic substitution reactions that may not occur with other halogens due to differences in bond strength and reactivity profiles .

Photolytic Generation Methods

The most significant application of 2,2-diiodopropane in current research involves its use as a precursor for generating acetone oxide Criegee intermediates through laser photolysis in the presence of molecular oxygen [1] [2] [3]. This photolytic method produces the 2-iodoprop-2-yl radical, which rapidly reacts with oxygen to form the highly reactive acetone oxide intermediate with an energy release of 14.8 kcal/mol [2] [4]. The reaction proceeds through the following pathway:

(CH₃)₂CI₂ + hν → (CH₃)₂CI + I

(CH₃)₂CI + O₂ → (CH₃)₂COO + I

Spectroscopic Detection and Analysis

Advanced spectroscopic techniques have been employed to characterize the products formed from 2,2-diiodopropane photolysis. Synchrotron photoionization mass spectrometry has confirmed the formation of m/z = 74 products, corresponding to acetone oxide intermediates [1] [3]. The photoionization spectrum analysis reveals an ionization energy threshold of approximately 9.5 eV, with spectral characteristics similar to those of 2-hydroperoxypropene [2] [4].

Cavity ring-down ultraviolet absorption spectroscopy has been utilized to characterize the UV absorption properties of the generated Criegee intermediates [1] [3] [5]. These spectroscopic methods provide crucial data for understanding the electronic structure and reactivity of these transient species.

Kinetic Measurements and Reaction Studies

Bimolecular Reaction Kinetics

Extensive kinetic studies have been conducted using 2,2-diiodopropane-derived acetone oxide to measure reaction rate coefficients with various atmospheric species. The bimolecular reaction with sulfur dioxide has been particularly well-studied, yielding rate coefficients of (7.3 ± 0.5) × 10⁻¹¹ cm³ s⁻¹ at 298 K and 4 Torr, and (1.5 ± 0.5) × 10⁻¹⁰ cm³ s⁻¹ at 298 K and 10 Torr [1] [3] [5].

The reaction with nitrogen dioxide proceeds more slowly, with a rate coefficient of (2.1 ± 0.5) × 10⁻¹² cm³ s⁻¹ at 298 K and 4 Torr [1] [3] [5]. These measurements are crucial for understanding the atmospheric fate of Criegee intermediates and their role in secondary organic aerosol formation.

ReactionRate Coefficient (cm³ s⁻¹)Temperature (K)Pressure (Torr)
(CH₃)₂COO + SO₂(7.3 ± 0.5) × 10⁻¹¹2984
(CH₃)₂COO + SO₂(1.5 ± 0.5) × 10⁻¹⁰29810
(CH₃)₂COO + NO₂(2.1 ± 0.5) × 10⁻¹²2984

Unimolecular Decay Processes

The unimolecular decay of acetone oxide generated from 2,2-diiodopropane has been measured with a rate coefficient of (305 ± 70) s⁻¹ at 293 K [1] [3] [5]. This rapid decay process involves intramolecular hydrogen transfer leading to the formation of 2-hydroperoxypropene, which subsequently decomposes to produce OH radicals and carbonyl compounds [2] [4].

Self-Reaction Pathways

Recent studies have identified a rapid self-reaction pathway for acetone oxide with a rate coefficient of (6.0 ± 1.1) × 10⁻¹⁰ cm³ s⁻¹ [6]. This self-reaction leads to the formation of various products, including hydroxyacetone as a minor but stable end product [6].

Synthetic Applications

Cyclopropanation Chemistry

2,2-Diiodopropane has found application in cyclopropanation reactions, particularly in cobalt-catalyzed dimethylcyclopropanation of 1,3-dienes [7]. The compound enables selective formation of dimethylcyclopropane products with high regioselectivity. Under optimized conditions using [²,⁶⁻ⁱ⁻Pr PDI]CoBr₂ catalyst, the reaction provides excellent yields of cyclopropane products [7].

Traditional Furukawa-type cyclopropanation using 2,2-diiodopropane with diethylzinc has been reported, though with moderate yields of approximately 45% [7]. The cobalt-catalyzed approach represents a significant improvement in both yield and reaction time compared to these traditional methods.

Mechanistic Studies

The use of 2,2-diiodopropane in mechanistic studies has provided valuable insights into carbene and carbenoid chemistry. The compound serves as a reliable source of dimethylcarbene equivalents, allowing researchers to study the reactivity patterns and selectivity of these highly reactive intermediates [7].

Atmospheric Chemistry Applications

Ozonolysis Modeling

2,2-Diiodopropane-derived studies have significantly contributed to understanding alkene ozonolysis mechanisms in the atmosphere. The compound provides a clean method for generating acetone oxide intermediates that are formed during the ozonolysis of branched alkenes such as 2,3-dimethyl-2-butene [1] [3].

These studies have revealed that Criegee intermediates play crucial roles in atmospheric oxidation processes, potentially affecting the formation of secondary organic aerosols and influencing the oxidative capacity of the atmosphere [1] [3] [8].

Environmental Impact Assessment

Research using 2,2-diiodopropane has provided data essential for atmospheric chemistry models. The precise kinetic measurements obtained from these studies help predict the environmental fate of volatile organic compounds and their contribution to air quality and climate change [1] [3] [8].

Research Methodology and Experimental Techniques

Photolysis Conditions

Current research employs xenon fluoride excimer lasers operating at 351 nm for photolysis of 2,2-diiodopropane [6]. The photolysis is typically conducted in flow tube reactors maintained at pressures of 4-100 Torr, with carefully controlled concentrations of precursor and oxygen [1] [3].

Detection Methods

Multiple detection methods are employed simultaneously to characterize the products and kinetics of 2,2-diiodopropane-derived reactions. These include photoionization mass spectrometry, cavity ring-down spectroscopy, and UV absorption spectroscopy [1] [3] [5] [6].

Quantitative Analysis

Researchers have developed sophisticated methods for quantifying reaction products and measuring rate coefficients. These include pseudo-first-order kinetic analysis, concentration-dependent studies, and temperature-dependent measurements [1] [3] [5].

XLogP3

2.9

Boiling Point

173.0 °C

Wikipedia

2,2-diiodopropane

Dates

Last modified: 08-15-2023

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